5-Cyclohexyl-2-(methylamino)pentanoic acid
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Overview
Description
5-Cyclohexyl-2-(methylamino)pentanoic acid is an organic compound with the molecular formula C12H23NO2 It is a derivative of pentanoic acid, featuring a cyclohexyl group and a methylamino group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-2-(methylamino)pentanoic acid typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate precursor.
Introduction of the Methylamino Group: The methylamino group is introduced via reductive amination, where a ketone or aldehyde precursor reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Assembly: The final step involves the coupling of the cyclohexyl and methylamino intermediates to form the desired pentanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.
Scientific Research Applications
5-Cyclohexyl-2-(methylamino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-2-(methylamino)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl and methylamino groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Cyclohexyl-2-amino-pentanoic acid: Similar structure but lacks the methyl group on the amino moiety.
5-Phenyl-2-(methylamino)pentanoic acid: Features a phenyl group instead of a cyclohexyl group.
5-Cyclohexyl-2-(ethylamino)pentanoic acid: Contains an ethylamino group instead of a methylamino group.
Uniqueness
5-Cyclohexyl-2-(methylamino)pentanoic acid is unique due to the presence of both cyclohexyl and methylamino groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5428-15-9 |
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Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
5-cyclohexyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C12H23NO2/c1-13-11(12(14)15)9-5-8-10-6-3-2-4-7-10/h10-11,13H,2-9H2,1H3,(H,14,15) |
InChI Key |
WDRCCBXCNBGPBV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCCC1CCCCC1)C(=O)O |
Origin of Product |
United States |
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